molecular formula C12H15BrClNO3 B13501709 Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate

Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate

Cat. No.: B13501709
M. Wt: 336.61 g/mol
InChI Key: UHZBLEOPZGXCLE-UHFFFAOYSA-N
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Description

Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety, with additional substituents including bromine, chlorine, and methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate typically involves the reaction of 3-bromo-5-chloro-2-methoxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction time: 1-2 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group, and the carbamate moiety can undergo reduction to form amines.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products Formed

    Substitution Reactions: Substituted phenyl carbamates.

    Oxidation Reactions: Hydroxy-substituted phenyl carbamates.

    Reduction Reactions: Amino-substituted phenyl carbamates.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: The compound can interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-bromo-5-methoxyphenyl)carbamate
  • Tert-butyl (3-chloro-5-methoxyphenyl)carbamate
  • Tert-butyl (3-bromo-2-methoxyphenyl)carbamate

Uniqueness

Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents with the methoxy group and carbamate moiety provides a distinct chemical profile that can be leveraged for specific applications in research and industry.

Properties

Molecular Formula

C12H15BrClNO3

Molecular Weight

336.61 g/mol

IUPAC Name

tert-butyl N-(3-bromo-5-chloro-2-methoxyphenyl)carbamate

InChI

InChI=1S/C12H15BrClNO3/c1-12(2,3)18-11(16)15-9-6-7(14)5-8(13)10(9)17-4/h5-6H,1-4H3,(H,15,16)

InChI Key

UHZBLEOPZGXCLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Cl)Br)OC

Origin of Product

United States

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